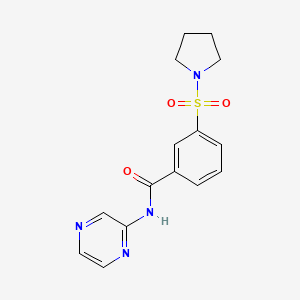![molecular formula C19H18F3N3 B6420750 N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine CAS No. 881932-81-6](/img/structure/B6420750.png)
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline derivatives are of great importance to chemists and biologists as they are found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities . Changes in their structure have offered a high degree of diversity which is useful for the development of new therapeutic agents having improved potency .
Synthesis Analysis
A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Molecular Structure Analysis
The dihedral angle between the planes of the quinoline and phenylenediamine rings in the synthesized compound is 178.9(3) .Chemical Reactions Analysis
The synthesis of these compounds typically involves the condensation of the N1, N1 -diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, the LUMO- HOMO energy gap is found to be 3.3080 eV .科学研究应用
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine has a wide range of applications in scientific research. It has been used in the study of various biological processes, including cell signaling, gene expression, and metabolic pathways. Additionally, it has been used as a tool to study the structure and function of enzymes and other proteins. This compound has also been used as a probe to study the interactions between proteins and small molecules, as well as to investigate the pharmacological effects of various drugs.
作用机制
The mechanism of action of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is still not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which may be responsible for its effects. It is thought that this compound binds to the active site of enzymes and other proteins, which can alter their function and activity. Additionally, this compound may also interact with cell receptors, which can modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, as well as to inhibit the growth of certain types of bacteria. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is soluble in most organic solvents, which makes it easy to incorporate into various experiments. However, it is important to note that this compound is a potent compound and should be handled with care. It should be used in a well-ventilated area and with proper protective equipment.
未来方向
The potential applications of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine are still being explored. Future research will focus on further understanding its mechanism of action and biochemical and physiological effects. Additionally, researchers will examine its potential use as a therapeutic agent for various diseases and disorders. Additionally, research will also focus on developing new synthetic methods for synthesizing this compound in higher yields. Finally, researchers will explore its potential use in drug delivery systems, as well as its potential use as an imaging agent.
合成方法
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine was first synthesized by the reaction of 2-methyl-7-(trifluoromethyl)quinoline and dimethylbenzylamine in the presence of a palladium catalyst. This method is a palladium-catalyzed cross-coupling reaction, which is a widely used technique for synthesizing a variety of organic compounds. The reaction occurs in a two-step process, where the trifluoromethyl quinoline is first activated by the palladium catalyst and then reacted with the dimethylbenzylamine to form the desired product. This method is simple and efficient, and it has been successfully used to synthesize this compound in high yields.
属性
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGODGPBWJMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B6420683.png)
![N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420691.png)
![N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420693.png)
![N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420701.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6420709.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)
![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)
![N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide](/img/structure/B6420744.png)
![methyl 4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B6420757.png)
![(2Z)-3-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B6420770.png)
![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B6420773.png)
![N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6420778.png)
![N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6420782.png)